N-(3-phenylpropyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

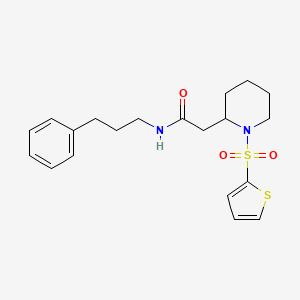

N-(3-phenylpropyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a structurally complex acetamide derivative characterized by three key moieties:

- A 3-phenylpropyl group attached to the acetamide nitrogen.

- A piperidin-2-yl group linked to the acetamide carbonyl.

- A thiophen-2-ylsulfonyl substituent on the piperidine nitrogen.

Below, we compare its structural and synthetic aspects with analogous compounds documented in the literature.

Properties

IUPAC Name |

N-(3-phenylpropyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S2/c23-19(21-13-6-10-17-8-2-1-3-9-17)16-18-11-4-5-14-22(18)27(24,25)20-12-7-15-26-20/h1-3,7-9,12,15,18H,4-6,10-11,13-14,16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZMNJDWNCYEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-phenylpropyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a phenylpropyl group and a thiophen-2-ylsulfonyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C20H26N2O3S

- Molecular Weight : 406.6 g/mol

- IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

- Receptors : Potential binding to neurotransmitter receptors may modulate synaptic transmission.

- Enzymes : Inhibition or activation of specific enzymes could lead to altered metabolic pathways.

The exact mechanism remains to be fully elucidated, but preliminary studies suggest it may interact with neuronal voltage-sensitive sodium channels, similar to other piperidine derivatives .

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound may exhibit anticonvulsant properties. In particular, studies using the maximal electroshock (MES) test have shown that certain derivatives can effectively reduce seizure activity in animal models .

Table 1: Summary of Anticonvulsant Activity in Related Compounds

| Compound Name | MES Test Efficacy (mg/kg) | Notes |

|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Effective at 0.5 hours |

| N-(3-trifluoromethyl)anilide derivatives | 30 - 300 | Active across multiple doses |

| N-(3-methoxyphenyl)-2-(1-thiophen-2-ylsulfonyl)piperidin | TBD | Potential candidate for further study |

Cytotoxicity Studies

In vitro cytotoxicity studies are essential for assessing the safety profile of new compounds. Preliminary tests on cell lines have indicated that while some derivatives show low cytotoxicity at therapeutic concentrations, further investigation is required to evaluate long-term effects and potential toxicity mechanisms .

Study 1: Anticonvulsant Screening

A study focused on synthesizing new N-phenylacetamide derivatives demonstrated that certain structural modifications significantly enhanced anticonvulsant activity. The most promising compounds exhibited moderate binding affinity to neuronal voltage-sensitive sodium channels, suggesting a mechanism for their anticonvulsant effects .

Study 2: Structure–Activity Relationship (SAR)

An exploration of the structure–activity relationship for similar compounds revealed that specific functional groups are crucial for enhancing biological activity. For instance, the presence of a thiophenesulfonamide moiety was linked to increased potency in seizure models .

Comparison with Similar Compounds

N-(3-phenylpropyl) Derivatives

- 2-(Aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30007) (): This analog replaces the piperidine-thiophenesulfonyl group with an aminophenyl-phenyl substituent. Synthetic routes involve multi-step condensation, similar to methods for sulfonamide-linked acetamides .

N-(5-(3-phenylpropyl)pyridin-2-yl)acetamide (11f) ():

The pyridine ring here substitutes for the piperidine-thiophenesulfonyl moiety. Pyridine’s aromaticity may confer stronger π-π stacking interactions in receptor binding, contrasting with the flexible, sulfonamide-modified piperidine in the target compound .

Piperidine-Sulfonyl Analogues

- Opioid-related acetamides (e.g., Ocfentanil, 4-methoxybutyrylfentanyl) (): These compounds share the acetamide-piperidine scaffold but feature dimethylamino or phenylethyl groups instead of thiophenesulfonyl. The thiophene sulfonyl group in the target compound may reduce opioid receptor affinity due to steric and electronic differences, highlighting divergent therapeutic applications .

Functional Group Comparisons

Thiophenesulfonyl vs. Halogen/Aryl Substituents

- The sulfonyl group in the target compound may enhance hydrogen-bonding capacity compared to halogens .

N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) ():

The hydroxyl group in this analog contrasts with the sulfonyl group in the target compound. Hydroxyl groups increase hydrophilicity, whereas the thiophenesulfonyl moiety balances polarity and lipophilicity, impacting solubility and bioavailability .

Research Implications and Gaps

- Theoretical Studies : The Colle-Salvetti correlation-energy formula () could model the electronic effects of the thiophenesulfonyl group, predicting charge distribution and reactivity .

- Biological Activity : Analogs in (e.g., benzamide derivatives with methoxy/ethoxy groups) suggest that substituent polarity modulates activity—a framework applicable to the target compound’s design .

- Safety Profiles : Structural similarities to regulated opioids () warrant caution in pharmacological development to avoid unintended receptor interactions .

Q & A

Q. What are the standard synthetic routes for N-(3-phenylpropyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes:

- Piperidine ring formation : Cyclization of precursors (e.g., amino alcohols) under acidic/basic conditions.

- Sulfonylation : Reacting the piperidine intermediate with thiophene-2-sulfonyl chloride in the presence of triethylamine (TEA) to introduce the sulfonyl group .

- Acetamide coupling : Using coupling reagents (e.g., EDC/HOBt) to attach the N-(3-phenylpropyl)acetamide moiety . Optimization includes temperature control (0–25°C for sulfonylation), solvent selection (DCM or DMF for polar intermediates), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR : H and C NMR confirm the piperidine ring conformation, sulfonyl group placement, and acetamide linkage (e.g., methylene protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~450–470) .

- X-ray crystallography : Resolves stereochemistry of the piperidine ring and sulfonyl-thiophene orientation .

Q. What in vitro assays are used to screen its biological activity?

- Enzyme inhibition : Acetylcholinesterase (AChE) and lipoxygenase (LOX) assays at 10–100 μM concentrations to assess neuroprotective/anti-inflammatory potential .

- Antimicrobial screening : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How does the thiophene sulfonyl group influence target binding compared to benzene sulfonyl analogs?

- The thiophene group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., AChE), while its electron-rich sulfur improves hydrogen bonding. In contrast, benzene sulfonyl analogs show weaker interactions due to steric bulk .

- Methodological approach : Comparative molecular docking (e.g., AutoDock Vina) and binding energy calculations (ΔG values) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anxiolytic vs. neurotoxic effects)?

- Dose-response studies : Evaluate activity across concentrations (0.1–100 μM) to identify therapeutic windows .

- Metabolite profiling : LC-MS/MS to assess stability and active/inactive metabolites .

- Species-specific assays : Compare rodent vs. human cell models to address interspecies variability .

Q. How can SAR studies improve selectivity for neurological targets?

- Modifications :

- Piperidine substitution : Bulky groups at position 1 reduce off-target binding (e.g., to serotonin receptors) .

- Acetamide chain length : Shorter chains (e.g., propyl vs. phenylpropyl) minimize hydrophobic interactions with plasma proteins .

Methodological Recommendations

- Contradiction resolution : Use isothermal titration calorimetry (ITC) to validate target binding affinities when conflicting data arise .

- Stereochemical analysis : Employ chiral HPLC to separate enantiomers, as racemic mixtures may obscure activity profiles .

- In silico validation : Combine MD simulations (e.g., GROMACS) with experimental data to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.